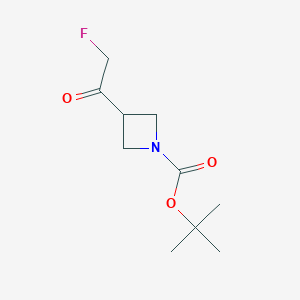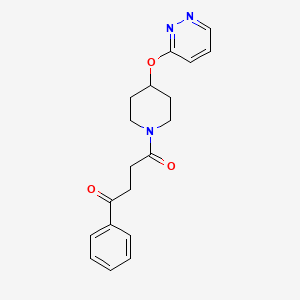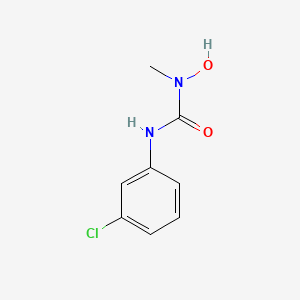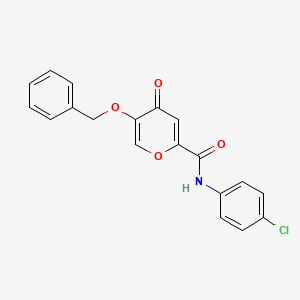
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate is a compound that falls within the category of azetidine derivatives, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for the synthesis of various biologically active molecules. The tert-butyl group serves as a protecting group for the carboxylate, enhancing the molecule's stability and reactivity for further chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl azetidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides insight into the synthetic routes available for creating bifunctional azetidine derivatives with potential for further selective derivatization . Another study describes the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which showcases the transformation of aziridine derivatives, a closely related class of nitrogen heterocycles, into functionalized building blocks for amino alcohols and polyamines . These synthetic approaches are relevant to the tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate, as they highlight the versatility and reactivity of azetidine and aziridine rings in chemical synthesis.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial for their reactivity and potential applications. For example, the structure of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine and its derivative, an investigative anticancer agent, was determined using single crystal X-ray diffraction, revealing important details about the azetidine ring conformation and the effects of substituents on the ring's hybridization . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, providing insights into the stereochemistry and crystallographic properties of cyclic amino acid esters . These studies underscore the importance of structural analysis in understanding the properties and potential applications of azetidine derivatives.
Chemical Reactions Analysis
Azetidine and aziridine rings are known for their participation in various chemical reactions. The silylmethyl-substituted aziridine and azetidine compounds have been shown to act as masked 1,3- and 1,4-dipoles in formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of diverse heterocyclic products . This reactivity is indicative of the potential chemical transformations that tert-butyl azetidine derivatives can undergo, including the tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl azetidine derivatives are influenced by their molecular structure and substituents. The introduction of fluorinated groups, as seen in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, can significantly alter the compound's properties, such as its lipophilicity and reactivity, making it a valuable building block in medicinal chemistry . Additionally, the use of fluorous derivatives of tert-butyl alcohol as protecting groups for carboxylic acids in fluorous synthesis demonstrates the versatility of tert-butyl groups in modifying the solubility and phase behavior of the protected compounds . These properties are essential for the practical application of tert-butyl azetidine derivatives in chemical synthesis and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Modification in Medicinal Chemistry
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate and related compounds have been utilized extensively in medicinal chemistry for synthesizing various heterocycles. These compounds are crucial in developing pharmaceuticals and understanding peptide activity. For instance, the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, involving tert-butyl ester, serves as a tool for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Additionally, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, provides a platform for novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Azetidine Derivatives in Drug Development
Azetidine derivatives, including tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate, play a significant role in drug development. The preparation of protected 3-haloazetidines, used as building blocks in medicinal chemistry, illustrates their importance in creating high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018). The base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes is another example, enabling the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Applications in Imaging and Receptor Studies
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate derivatives are also used in imaging studies and receptor binding research. The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, via a Stille coupling, is an example of how these compounds contribute to understanding nicotinic receptors (Karimi & Långström, 2002).
Structural Studies and Biological Activity
The investigation of structures such as 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine and its derivatives offers insight into the biological activity of these compounds. For example, the study of 1-bromoacetyl-3,3-dinitroazetidine, an investigative anticancer agent, helps in understanding the role of these structures in potential therapeutic applications (Deschamps, Cannizzo, & Straessler, 2013).
Use in Antibacterial Agents
Some tert-butyl azetidine derivatives have been studied for their antibacterial activities. The synthesis and structure-activity relationships of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids demonstrate their potential as potent antibacterial agents (Bouzard et al., 1989).
Mecanismo De Acción
The mechanism of action for Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery. For specific information, it’s recommended to refer to biochemistry or pharmacology resources .
Safety and Hazards
The safety information for Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate includes several hazard statements: H302, H314, H335 . These indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQFZPCCHIZZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate](/img/structure/B3020010.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B3020011.png)



![4-(isopropylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3020019.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)

![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)

![N-[2-methyl-4-[3-methyl-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3020029.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

